Indium-Mediated Allylation Without Protecting Groups
In the indium-mediated allylation of carbonyl compounds, 4-Bromocrotonic acid provides a significant strategic advantage over its ester-protected counterparts by eliminating a protection/deprotection sequence. The reaction proceeds with exclusive α-regioselectivity, delivering α-allyl-β-hydroxy carboxylic acids directly [1]. This is in contrast to reactions with crotyl bromide, which often yield complex mixtures and require careful additive control to achieve the desired γ-adduct [1].
| Evidence Dimension | Reaction Yield and Regioselectivity |
|---|---|
| Target Compound Data | Yields ranging from 42% to 100% with exclusive α-addition |
| Comparator Or Baseline | Crotyl bromide (a comparable allylating agent) yields complex mixtures requiring specific additives for successful γ-adduct conversion |
| Quantified Difference | Quantitatively, 4-Bromocrotonic acid provides yields up to 100% with complete regioselectivity, whereas crotyl bromide can fail to produce the desired product without extensive optimization. |
| Conditions | Indium-mediated reaction with various aldehydes and ketones in solvents including methanol, ethanol/water, THF, and ionic liquid [bmIm][BF₄]. |
Why This Matters
This evidence demonstrates that 4-Bromocrotonic acid can significantly shorten synthetic sequences by eliminating protecting group steps, offering a more atom-economical and higher-yielding route to valuable α-allyl-β-hydroxy acid building blocks.
- [1] Bowyer, M. C., Gordon, C. M., Leitch, S. K., McCluskey, A., & Ritchie, C. (2004). Indium-Mediated Addition of 4-Bromocrotonic Acid to Aldehydes and Ketones—A Simple, High Yielding Route to α-Allyl-β-Hydroxy Carboxylic Acids. *Australian Journal of Chemistry*, 57(2), 135-137. DOI: 10.1071/CH03226. View Source
